molecular formula C10H9NO2 B1592137 2-methyl-1H-indole-5-carboxylic acid CAS No. 496946-80-6

2-methyl-1H-indole-5-carboxylic acid

Cat. No. B1592137
M. Wt: 175.18 g/mol
InChI Key: STRAEOQKYFMDMG-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-5-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of 2-Methyl-1H-indole-5-carboxylic acid involves the esterification of indole-5-carboxylic acid . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1H-indole-5-carboxylic acid is C10H9NO2 . The average mass is 175.184 Da and the monoisotopic mass is 175.063324 Da .


Chemical Reactions Analysis

2-Methyl-1H-indole-5-carboxylic acid can be prepared by the esterification of indole-5-carboxylic acid . It can also be used as a reactant in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .


Physical And Chemical Properties Analysis

2-Methyl-1H-indole-5-carboxylic acid is a solid substance . The storage temperature is room temperature, and it should be stored in a dry place .

Scientific Research Applications

Synthesis and Characterization

  • Manufacturing Synthesis : 5-Hydroxy-2-methyl-1H-indole has been synthesized through different methods, demonstrating the feasibility of larger scale manufacturing of similar products (Huang, Zhang, Zhang, & Wang, 2010).
  • Spectroscopic Profiling : The spectroscopic analysis of methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a related compound, has been conducted using FT-IR, FT-Raman, UV, and NMR techniques, contributing to the understanding of its electronic and chemical properties (Almutairi et al., 2017).
  • Molecular Docking Studies : The molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids have been performed, predicting binding interactions with target proteins, which could inform drug design and development (Reddy et al., 2022).

Biological and Pharmaceutical Research

  • Antibacterial and Antifungal Activity : Indole-2-carboxylic acid derivatives have shown significant antibacterial and moderate antifungal activities, indicating potential for developing new antimicrobial agents (Raju et al., 2015).
  • Antiviral Activity : Certain indole-3-carboxylic acid derivatives have been studied for antiviral activity, particularly against influenza, although their efficacy varies (Ivashchenko et al., 2014).
  • NMDA Receptor Antagonist Research : Compounds like 3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids have been explored as selective glycine-site NMDA receptor antagonists, relevant for neurological research (Baron et al., 2005).

Chemical Analysis and Properties

  • Characterization of Derivatives : Proton NMR spectroscopy has been used to characterize the trimer of indole-5-carboxylic acid, contributing to a deeper understanding of its molecular structure (Mackintosh, Mount, & Reed, 1994).
  • Electrochemical Oxidation Studies : The electrochemical oxidation of indole-3-acetic acid, a related compound, in acidic mediums has been analyzed, shedding light on the reaction mechanisms and product formation (Hu & Dryhurst, 1993).

Safety And Hazards

2-Methyl-1H-indole-5-carboxylic acid causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

2-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRAEOQKYFMDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616395
Record name 2-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-indole-5-carboxylic acid

CAS RN

496946-80-6
Record name 2-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AR Banijamali, JD Wakefield… - Pharmacology …, 2014 - Wiley Online Library
… 4-chlorobenzyl)-2-methyl-1H-indole-5-carboxylic acid B (350 mg, 1.17 mmol, 58% yield) as a tan solid. To a slurry of 1-(4-chlorobenzyl)-2-methyl-1H-indole-5-carboxylic acid 6 (350 mg, …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
C Rosenbaum, S Röhrs, O Müller… - Journal of medicinal …, 2005 - ACS Publications
Multidrug resistance (MDR) is a major limiting factor in the development and application of drug candidates. MDR caused by MRP-1 is known to be modulated by the nonsteroidal …
Number of citations: 54 pubs.acs.org
AD Findlay, JS Foot, A Buson, M Deodhar… - Journal of Medicinal …, 2019 - ACS Publications
… ,N-dimethylsulfamoyl)phenyl)-2-methyl-1H-indole-5-carboxylic acid (200 mg, 0.37 mmol) in … -dimethylsulfamoyl)phenyl)-2-methyl-1H-indole-5-carboxylic acid hydrochloride (102 mg, 58…
Number of citations: 36 pubs.acs.org
FF Lillich, S Willems, X Ni, W Kilu… - Journal of Medicinal …, 2021 - ACS Publications
Polypharmaceutical regimens often impair treatment of patients with metabolic syndrome (MetS), a complex disease cluster, including obesity, hypertension, heart disease, and type II …
Number of citations: 7 pubs.acs.org
EC Cho, CY Liu, DW Tang, HY Lee - Journal of Enzyme Inhibition …, 2021 - Taylor & Francis
Five pathways involving different ring structures led to generation of fourteen thienylbenzamides (7–20) which display the structure-activity relationships of class I HDAC inhibitors. All …
Number of citations: 1 www.tandfonline.com

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